![molecular formula C16H23N3O4S B2755882 3-[5-(diethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 735322-09-5](/img/structure/B2755882.png)
3-[5-(diethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(diethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid is a complex organic compound with the molecular formula C16H23N3O4S It is characterized by the presence of a benzimidazole ring substituted with diethylsulfamoyl and ethyl groups, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(diethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced via sulfonation of the benzimidazole ring, followed by reaction with diethylamine.
Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the propanoic acid moiety.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to a sulfinamide or sulfide.
Substitution: The compound can participate in substitution reactions, especially at the benzimidazole ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that 3-[5-(diethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 18.5 | Induces apoptosis via ROS generation |
LNCaP | 22.4 | Mitochondrial membrane potential disruption |
Caco-2 | 16.6 | Apoptosis induction confirmed by Annexin V |
The compound showed greater efficacy than traditional chemotherapeutics like cisplatin .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of the compound involved administering it to human cancer cell lines (MDA-MB-231 and LNCaP). The results indicated a dose-dependent response, with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis confirmed increased Annexin V positivity, indicating early apoptosis .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties of the compound against multidrug-resistant bacterial strains. The results showed that it effectively inhibited the growth of Staphylococcus aureus with an MIC lower than that of conventional antibiotics like ampicillin .
Wirkmechanismus
The mechanism of action of 3-[5-(diethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The diethylsulfamoyl group can form hydrogen bonds or electrostatic interactions with active sites, while the benzimidazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[5-(diethylsulfamoyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid: Similar structure but with a propyl group instead of an ethyl group.
3-[5-(methylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid: Similar structure but with a methylsulfamoyl group instead of a diethylsulfamoyl group.
3-[5-(diethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]acetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid moiety.
Uniqueness
The uniqueness of 3-[5-(diethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The diethylsulfamoyl group enhances its solubility and ability to interact with biological targets, while the propanoic acid moiety provides additional sites for chemical modification and interaction.
Biologische Aktivität
3-[5-(Diethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid is a synthetic compound characterized by its unique structural features, including a benzodiazole core and a propanoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula: C16H23N3O4S
- Molecular Weight: 353.4 g/mol
- CAS Number: 735322-09-5
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may modulate the activity of various enzymes and receptors involved in inflammatory and cellular signaling pathways. The compound's ability to inhibit phospholipase A2 (PLA2) has been particularly noted, which is significant given PLA2's role in inflammatory processes.
Biological Activity Overview
Activity | Description |
---|---|
Anti-inflammatory | Inhibits PLA2 activity, reducing the production of pro-inflammatory mediators. |
Cytotoxicity | Exhibits selective cytotoxic effects on cancer cell lines in vitro. |
Antimicrobial | Demonstrates activity against certain bacterial strains. |
Case Study 1: Anti-inflammatory Effects
A study focused on the compound's effect on inflammatory models demonstrated that this compound significantly reduced edema in animal models induced by tetradecanoyl phorbol acetate. The findings suggest that the compound effectively inhibits the activation of NF-kappa-B and subsequent inflammatory cytokine production .
Case Study 2: Cytotoxic Activity
In vitro assays conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity, particularly against breast cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Case Study 3: Antimicrobial Properties
Research evaluating the antimicrobial efficacy of the compound indicated promising results against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is essential.
Compound | Molecular Structure Features | Biological Activity |
---|---|---|
Compound A | Benzodiazole core with different substituents | Moderate anti-inflammatory effects |
Compound B | Similar sulfonamide group with altered side chains | Stronger cytotoxicity against cancer cells |
3-[5-(Diethylsulfamoyl)-1-ethyl... | Unique diethylsulfamoyl group | Notable PLA2 inhibition and selective cytotoxicity |
Eigenschaften
IUPAC Name |
3-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-4-18(5-2)24(22,23)12-7-8-14-13(11-12)17-15(19(14)6-3)9-10-16(20)21/h7-8,11H,4-6,9-10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXCTCCKWQDCIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N(CC)CC)N=C1CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.